2-methyl-4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
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Overview
Description
2-methyl-4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a thiophene ring, and a pyridine ring. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and pyridine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-methyl-4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide: shares structural similarities with other pyrido[1,2-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-methyl-4-oxo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrido[1,2-a]pyrimidine-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-10-18(25)24-8-2-4-15(19(24)23-13)20(26)22-12-14-6-7-21-16(11-14)17-5-3-9-27-17/h2-11H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGKVGOPEKFLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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